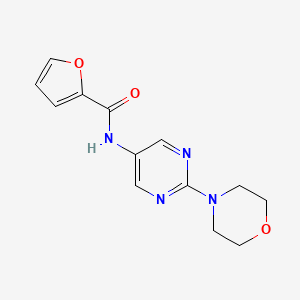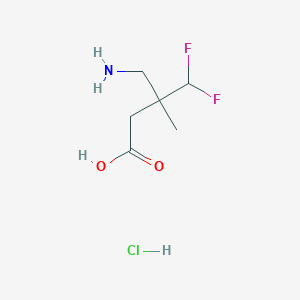![molecular formula C11H10F3N3O B2792975 N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclopropyl]prop-2-enamide CAS No. 2411200-36-5](/img/structure/B2792975.png)
N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclopropyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclopropyl]prop-2-enamide, commonly known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFP is a small molecule inhibitor that targets specific enzymes and proteins involved in various biological processes.
Mecanismo De Acción
TFP exerts its therapeutic effects by selectively targeting specific enzymes and proteins involved in various biological processes. TFP has been shown to inhibit the activity of PARP, which leads to the accumulation of DNA damage and cell death. TFP has also been found to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. Inhibition of CK2 activity by TFP has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
TFP has been shown to have various biochemical and physiological effects, depending on the specific target enzyme or protein. TFP has been found to induce DNA damage and cell death in cancer cells by inhibiting the activity of PARP. TFP has also been shown to induce apoptosis in cancer cells by inhibiting the activity of CK2. In addition, TFP has been found to have anti-inflammatory effects by inhibiting the activity of the protein kinase IKK, which is involved in the regulation of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFP has several advantages for lab experiments, including its small size, high potency, and selectivity for specific enzymes and proteins. TFP can be easily synthesized using a multi-step process and can be obtained in its pure form using column chromatography. However, TFP has some limitations for lab experiments, including its potential toxicity and off-target effects. TFP should be used with caution in cell-based and animal studies to avoid potential toxicity and off-target effects.
Direcciones Futuras
TFP has significant potential for future research in various diseases, including cancer, inflammation, and neurological disorders. Future research could focus on the development of TFP analogs with improved potency and selectivity for specific enzymes and proteins. In addition, future research could investigate the potential of TFP in combination with other therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness. Finally, future research could investigate the potential of TFP as a diagnostic tool for specific diseases, such as cancer, based on its ability to selectively target specific enzymes and proteins.
Métodos De Síntesis
TFP can be synthesized using a multi-step process that involves the reaction of 2-chloro-4-trifluoromethylpyrimidine with cyclopropylmagnesium bromide, followed by the addition of propargyl bromide. The resulting product is then purified using column chromatography to obtain TFP in its pure form.
Aplicaciones Científicas De Investigación
TFP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. TFP has been shown to inhibit the activity of specific enzymes and proteins that are involved in the progression of these diseases. For instance, TFP has been found to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. Inhibition of PARP activity by TFP has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O/c1-2-8(18)17-10(4-5-10)9-15-6-3-7(16-9)11(12,13)14/h2-3,6H,1,4-5H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIQREDJFQEJBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CC1)C2=NC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(aminocarbonyl)-1,2-dimethylpropyl]-1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2792892.png)
![3-[(2,6-dichlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2792896.png)

![2-methyl-3-nitro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2792899.png)

![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 1,3-benzodioxole-5-carboxylate](/img/structure/B2792901.png)
![4-chloro-3-nitro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2792902.png)
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2792903.png)
![2-[4-(3-Chlorophenyl)piperazin-1-yl]acetonitrile](/img/structure/B2792907.png)



![ethyl 2-(1,6,7-trimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2792914.png)
![4-tert-butyl-N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2792915.png)